molecular formula C10H13N3O2 B15165329 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol CAS No. 173783-48-7

2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol

Cat. No.: B15165329
CAS No.: 173783-48-7
M. Wt: 207.23 g/mol
InChI Key: DBHZGTMRRXWSCT-UHFFFAOYSA-N
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Description

2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol is a compound that features a unique structure with an isoindole core.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield isoindole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .

Scientific Research Applications

2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives such as:

Uniqueness

What sets 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

173783-48-7

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(1,3-diaminoisoindol-1-yl)oxyethanol

InChI

InChI=1S/C10H13N3O2/c11-9-7-3-1-2-4-8(7)10(12,13-9)15-6-5-14/h1-4,14H,5-6,12H2,(H2,11,13)

InChI Key

DBHZGTMRRXWSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2(N)OCCO)N

Origin of Product

United States

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